N-(Benzyloxy)-3-pentanamine

Hydrogen-bond acceptor count Physicochemical property differentiation Medicinal chemistry building blocks

N-(Benzyloxy)-3-pentanamine (C₁₂H₁₉NO, MW 193.28 g/mol; also named O-benzyl-N-(3-pentyl)hydroxylamine or N-benzyloxy-N-(1-ethylpropyl)amine) is a secondary benzyloxyamine featuring a characteristic N–O bond that distinguishes it from conventional N‑benzyl amines. Unlike simple benzylamines, the N‑benzyloxy motif introduces an additional hydrogen‑bond acceptor, alters lipophilicity, and confers distinct chemical reactivity—particularly the ability to undergo selective N–O bond cleavage to generate hydroxylamine intermediates.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B8452888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxy)-3-pentanamine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCC(CC)NOCC1=CC=CC=C1
InChIInChI=1S/C12H19NO/c1-3-12(4-2)13-14-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
InChIKeyKVQQACCDQYFLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzyloxy)-3-pentanamine – A Structurally Differentiated Benzyloxyamine Building Block for Medicinal Chemistry and Pharmaceutical QC Procurement


N-(Benzyloxy)-3-pentanamine (C₁₂H₁₉NO, MW 193.28 g/mol; also named O-benzyl-N-(3-pentyl)hydroxylamine or N-benzyloxy-N-(1-ethylpropyl)amine) is a secondary benzyloxyamine featuring a characteristic N–O bond that distinguishes it from conventional N‑benzyl amines [1]. Unlike simple benzylamines, the N‑benzyloxy motif introduces an additional hydrogen‑bond acceptor, alters lipophilicity, and confers distinct chemical reactivity—particularly the ability to undergo selective N–O bond cleavage to generate hydroxylamine intermediates. The compound is supplied as a racemic mixture at ≥95% purity (HPLC‑UV at 254 nm) and its (2S,3S)‑enantiomer is a certified reference standard for Posaconazole Impurity 62, providing a direct procurement rationale for pharmaceutical quality control laboratories [2].

Synthetic Utility N–O bond cleavage enables hydroxylamine-based prodrug and fragment library synthesis Patent-validated deprotection route available
Pharmaceutical QC Racemate serves as precursor for (2S,3S) Posaconazole Impurity 62 reference standard Certified impurity standard workflow
Chemical Biology Benzyloxyamine scaffold for amine oxidase/decarboxylase probe development Class-level enzyme engagement context

Why N-(Benzyloxy)-3-pentanamine Cannot Be Interchanged with N‑Benzyl‑ or N‑Alkyl‑3‑pentanamine Analogs


Procurement decisions for 3‑pentanamine‑based building blocks often default to the most accessible N‑benzyl analog (CAS 61977‑85‑3; MW 177.29, LogP 3.36) or the N‑(2‑methoxybenzyl) variant (CAS 355382‑11‑5; LogP 3.32) [1]. However, the N–O bond in N‑(benzyloxy)‑3‑pentanamine fundamentally changes molecular recognition, hydrogen‑bonding capacity (two H‑bond acceptors vs. one in N‑benzyl analogs), and metabolic liability—the N–O bond is susceptible to reductive cleavage, a property exploited in prodrug design and hydroxylamine release strategies [2]. Class‑level evidence from benzyloxyamine series demonstrates that the N‑benzyloxy substitution is essential for dopamine‑β‑oxidase and dopa‑decarboxylase inhibition, activities absent in the corresponding N‑benzyl congeners [3]. Substituting the target compound with a simple N‑benzyl‑3‑pentanamine therefore risks loss of the specific reactivity and biological profile that define this chemotype. The quantitative evidence below substantiates why this substitution is not scientifically justifiable.

N–O bond adds a hydrogen-bond acceptor and enables reductive cleavage; N‑benzyl analogs lack this reactivity and may shift molecular recognition profiles.
Benzyloxyamine class-level enzyme inhibition (dopamine‑β‑oxidase, dopa decarboxylase) is absent in N‑benzyl congeners; pathway-response endpoints may differ.
Only N‑(benzyloxy)‑3‑pentanamine corresponds to a registered Posaconazole impurity standard; N‑benzyl or N‑(2‑methoxybenzyl) analogs lack regulatory QC applicability.

Quantitative Differentiation Evidence: N-(Benzyloxy)-3-pentanamine vs. Closest Analogs


N–O Bond Content Confers an Additional Hydrogen‑Bond Acceptor vs. N‑Benzyl‑3‑pentanamine

N-(Benzyloxy)-3-pentanamine possesses two hydrogen‑bond acceptor sites (the nitrogen lone pair and the benzyloxy oxygen) versus only one acceptor (nitrogen) in the direct N‑benzyl analog, N‑benzyl‑3‑pentanamine . This difference is not trivial: the additional acceptor site, combined with the reduced topological polar surface area (TPSA) of the comparator (12.03 Ų vs. an estimated 21–35 Ų for the target), alters the compound’s capacity for intermolecular hydrogen bonding, which can influence solubility, crystal packing, and target‑binding geometry [1]. The N–O bond also introduces a dissociable handle (BDE ≈ 55–60 kcal/mol for terminal N–O bonds) that can be selectively cleaved under reductive conditions—a synthetic versatility feature absent in N–C linked analogs [2].

H-Bond Acceptors
Cross-study comparable
2 HBA (N + O) vs 1 HBA (N‑benzyl)
Additional acceptor site may alter solubility and target-binding geometry
TPSA difference context; N–O bond BDE ≈55–60 kcal/mol
Hydrogen-bond acceptor count Physicochemical property differentiation Medicinal chemistry building blocks

Patent‑Validated Synthetic Yield: 76.6% Deprotection to Free N‑Benzyloxy‑3‑pentanamine

A reproducible, patent‑documented synthetic route from US Patent 5,612,377 describes the trifluoroacetic acid‑mediated deprotection of tert‑butyl N‑benzyloxy‑N‑(1‑ethylpropyl)carbamate to yield the free amine in 76.6% isolated yield (10.9 g product from 21.6 g starting material) after aqueous work‑up at pH 9 [1]. This yield serves as a quantitative procurement benchmark: any alternative supplier or synthetic route can be directly compared against this patent‑established productivity. In contrast, the N‑benzyl analog N‑benzyl‑3‑pentanamine is typically synthesized via reductive amination using Zn(ClO₄)₂·6H₂O catalysis, for which literature yields range from 54% to 89% depending on substrate scope, introducing greater variability in procurement expectations .

Synthetic Yield
Head-to-head
76.6% isolated (patent US05612377)
Validated deprotection benchmark reduces procurement variability
TFA/CH₂Cl₂, pH 9 work‑up; comparator yields 54–89%
Synthetic methodology Process chemistry Procurement yield benchmark

LogP Differential: Enhanced Aqueous Relative to N‑Benzyl and N‑(2‑Methoxybenzyl) Analogs

The predicted LogP of N‑(benzyloxy)‑3‑pentanamine is approximately 2.7–3.0 (free base), lower than both N‑benzyl‑3‑pentanamine (LogP = 3.36) and N‑(2‑methoxybenzyl)‑3‑pentanamine hydrobromide (LogP = 3.32) [1]. The reduced lipophilicity arises from the electronegative oxygen atom in the benzyloxy moiety, which polarizes the N‑substituent and increases aqueous solubility. This LogP difference of 0.3–0.6 log units translates to a 2‑ to 4‑fold difference in octanol/water partition coefficient under standard conditions, which can significantly influence passive membrane permeability, protein binding, and chromatographic retention time in reversed‑phase HPLC [2].

Lipophilicity
Cross-study comparable
LogP ≈2.7–3.0 (free base)
Lower LogP vs N‑benzyl (3.36) may improve aqueous solubility and alter ADME profile
2‑ to 4‑fold partition coefficient difference
Lipophilicity ADME prediction Chromatographic retention

Chiral Resolution: (2S,3S)‑Enantiomer Is a Certified Posaconazole Impurity 62 Reference Standard

The (2S,3S)‑enantiomer of 2‑(benzyloxy)‑3‑pentanamine (CAS 1356330‑68‑1, free base; CAS 1356090‑74‑8, hydrochloride) is registered as Posaconazole Impurity 62 and is supplied with comprehensive characterization data compliant with ICH and pharmacopoeial guidelines . This impurity standard is used in validated HPLC methods where resolution between Posaconazole and its process‑related impurities exceeds 2.0, with correlation coefficients (r) > 0.999 for linearity [1]. The racemic N‑(benzyloxy)‑3‑pentanamine therefore serves as a direct precursor for synthesizing and qualifying this impurity reference standard—an application uniquely tied to this compound class and not shared by N‑benzyl‑3‑pentanamine, N‑(2‑methoxybenzyl)‑3‑pentanamine, or 5‑(benzyloxy)pentan‑1‑amine.

Impurity Standard
Head-to-head
(2S,3S) enantiomer = Posaconazole Impurity 62 (CAS 1356330‑68‑1)
Direct precursor for certified reference standard; analogs lack this designation
HPLC resolution >2.0, r>0.999
Pharmaceutical impurity profiling Chiral resolution Quality control reference materials

Benzyloxyamine Class Inhibitory Activity Against Dopamine‑β‑Oxidase and Dopa Decarboxylase: N–O Bond Requirement

A foundational series of eleven benzyloxyamines was evaluated for in vitro and in vivo inhibition of dopa decarboxylase; the benzyloxyamine pharmacophore was shown to be essential for activity, with 3,4‑dihydroxybenzyloxyamine identified as a potent, selective peripheral inhibitor [1]. Parallel studies on dopamine‑β‑oxidase demonstrated that benzyloxyamines act as competitive inhibitors by virtue of their isosteric relationship to phenethylamine substrates, a mechanism not available to N‑benzyl or N‑alkyl amines lacking the N–O bond [2]. Although N‑(benzyloxy)‑3‑pentanamine itself lacks direct IC₅₀ data in these assays, the class‑level evidence establishes that the N–O bond is a structural prerequisite for engagement with these amine‑processing enzymes, providing a mechanistic rationale for selecting the benzyloxy congener over N‑benzyl‑3‑pentanamine when targeting this enzyme class.

Enzyme Inhibition
Class-level inference
Benzyloxyamine class inhibits dopa decarboxylase and dopamine‑β‑oxidase
N–O bond is structural prerequisite for target engagement; N‑benzyl analogs are inactive
No specific IC₅₀ for the title compound; context-dependent
Enzyme inhibition Dopamine-β-oxidase Dopa decarboxylase Structure-activity relationship

Optimal Procurement and Application Scenarios for N-(Benzyloxy)-3-pentanamine Based on Verified Differentiation Evidence


Medicinal Chemistry: Hydroxylamine‑Releasing Prodrug and Fragment‑Based Screening Libraries

The N–O bond in N‑(benzyloxy)‑3‑pentanamine can be selectively cleaved under mild reductive conditions (e.g., catalytic hydrogenation or Zn/AcOH) to release the corresponding hydroxylamine, a strategy used in prodrug design and in the synthesis of hydroxamic acid‑based enzyme inhibitors [1]. This cleavage property, combined with the compound’s lower LogP (2.7–3.0 vs. 3.36 for N‑benzyl‑3‑pentanamine), makes it suitable for fragment‑based screening libraries where aqueous solubility is a key selection criterion. The patent‑validated synthetic route ensures scalable procurement for library synthesis .

Pharmaceutical Quality Control: Posaconazole Impurity 62 Reference Standard Preparation

The racemic N‑(benzyloxy)‑3‑pentanamine serves as the direct synthetic precursor to (2S,3S)‑2‑(benzyloxy)pentan‑3‑amine (Posaconazole Impurity 62, CAS 1356330‑68‑1), a certified reference standard used in validated HPLC methods for batch release and stability testing of Posaconazole drug substance [1]. This application is unique to the benzyloxy‑3‑pentanamine scaffold; N‑benzyl‑3‑pentanamine, 5‑(benzyloxy)pentan‑1‑amine, and N‑(2‑methoxybenzyl)‑3‑pentanamine do not correspond to any registered Posaconazole impurity and therefore lack this regulatory procurement justification.

Chemical Biology: Probe Development Targeting Amine Oxidase and Decarboxylase Enzymes

Class‑level evidence demonstrates that benzyloxyamines inhibit dopamine‑β‑oxidase (competitive with substrate) and dopa decarboxylase, with the N–O bond being structurally essential for activity [1]. N‑(Benzyloxy)‑3‑pentanamine, with its secondary 3‑pentyl substitution, offers a scaffold for structure‑activity relationship (SAR) studies aimed at modulating selectivity between SSAO/VAP‑1, MAO, and dopa decarboxylase. Procurement of the correct benzyloxy congener—rather than an N‑benzyl or N‑alkyl surrogate—is essential, as the latter chemotypes are inactive against these enzyme targets.

Application
Selection Property
Validation Focus
Medicinal chemistry: prodrug design and fragment library synthesis
N–O bond cleavage reactivity
Reductive cleavage yield and selectivity
Pharmaceutical QC: impurity reference standard preparation
Chiral identity and purity
Enantiomeric purity and chromatographic resolution
Chemical biology: amine oxidase/decarboxylase probe research
Benzyloxyamine pharmacophore
Enzyme inhibition class-level evidence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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